molecular formula C26H31NO2 B12504654 (3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate

(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate

Cat. No.: B12504654
M. Wt: 389.5 g/mol
InChI Key: HXYCLZCFMFFDOM-MHLKLOOYSA-N
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Description

(3R,5S,7s)-4-(dimethylamino)tricyclo[3311~3,7~]dec-1-yl diphenylacetate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Properties

Molecular Formula

C26H31NO2

Molecular Weight

389.5 g/mol

IUPAC Name

[(3S,5R)-4-(dimethylamino)-1-adamantyl] 2,2-diphenylacetate

InChI

InChI=1S/C26H31NO2/c1-27(2)24-21-13-18-14-22(24)17-26(15-18,16-21)29-25(28)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-24H,13-17H2,1-2H3/t18?,21-,22+,24?,26?

InChI Key

HXYCLZCFMFFDOM-MHLKLOOYSA-N

Isomeric SMILES

CN(C)C1[C@@H]2CC3C[C@H]1CC(C2)(C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN(C)C1C2CC3CC1CC(C3)(C2)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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